molecular formula C19H22N4O3S2 B11331108 2-{2-[(4-Oxo-3,4,5,6,7,8-hexahydroquinazolin-2-YL)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-{2-[(4-Oxo-3,4,5,6,7,8-hexahydroquinazolin-2-YL)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B11331108
M. Wt: 418.5 g/mol
InChI Key: RXSVBENRVOKYOZ-UHFFFAOYSA-N
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Description

2-{2-[(4-Oxo-3,4,5,6,7,8-hexahydroquinazolin-2-YL)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that features a quinazolinone and benzothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(4-Oxo-3,4,5,6,7,8-hexahydroquinazolin-2-YL)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinazolinone and benzothiophene intermediates, followed by their coupling through a thiourea linkage. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(4-Oxo-3,4,5,6,7,8-hexahydroquinazolin-2-YL)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amide or thiourea moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-{2-[(4-Oxo-3,4,5,6,7,8-hexahydroquinazolin-2-YL)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 2-{2-[(4-Oxo-3,4,5,6,7,8-hexahydroquinazolin-2-YL)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. The quinazolinone moiety may interact with enzymes or receptors, modulating their activity. The benzothiophene component could contribute to the compound’s binding affinity and specificity. Overall, the compound’s effects are mediated through its ability to alter biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[(4-Oxo-3,4,5,6,7,8-hexahydroquinazolin-2-YL)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to its combination of quinazolinone and benzothiophene moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C19H22N4O3S2

Molecular Weight

418.5 g/mol

IUPAC Name

2-[[2-[(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C19H22N4O3S2/c20-16(25)15-11-6-2-4-8-13(11)28-18(15)22-14(24)9-27-19-21-12-7-3-1-5-10(12)17(26)23-19/h1-9H2,(H2,20,25)(H,22,24)(H,21,23,26)

InChI Key

RXSVBENRVOKYOZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=O)NC(=N2)SCC(=O)NC3=C(C4=C(S3)CCCC4)C(=O)N

Origin of Product

United States

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